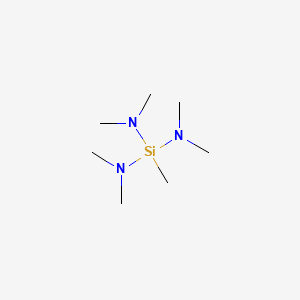
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
Overview
Description
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a chemical compound known for its ultraviolet light absorption properties. It belongs to the class of hydroxy phenol benzotriazoles and is commonly used as a UV stabilizer in various industrial applications. This compound is particularly effective in preventing the degradation of materials exposed to sunlight, making it valuable in the production of plastics, coatings, and other polymer-based products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the reaction of 2H-benzotriazole with 6-dodecyl-4-methylphenol under specific conditions. The process generally includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of 2H-benzotriazole through the reaction of o-phenylenediamine with sodium nitrite and acetic acid.
Alkylation: The benzotriazole intermediate is then alkylated with 6-dodecyl-4-methylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the phenolic hydroxyl group, where it can form esters or ethers.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include hydroxy and oxo derivatives, as well as various substituted phenolic compounds. These products retain the UV-absorbing properties of the parent compound, making them useful in similar applications .
Scientific Research Applications
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby preventing the degradation of the material it is incorporated into. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation, which converts the absorbed energy into thermal energy .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another UV absorber with similar properties but different alkyl side chains.
Bisoctrizole: A benzotriazole-based UV filter used in sunscreens and cosmetic products.
Uniqueness
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is unique due to its specific alkyl side chain, which enhances its solubility and compatibility with various polymer matrices. This makes it particularly effective in applications where long-term UV stability is required .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHSKWEJGIXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051886 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-53-2, 125304-04-3 | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzotriazolyl dodecyl p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol based on current research?
A1: Current research suggests that BDMP shows promise as an anti-discoloration agent in transparent or translucent soap compositions. [] This application leverages its potential to prevent unwanted color changes in these products, contributing to their aesthetic appeal and shelf life. Further research might explore its effectiveness in other materials susceptible to discoloration.
Q2: Has there been any research on the potential toxicity of this compound?
A2: Yes, a 90-day dose toxicity study of BDMP has been conducted on rats. [] While the abstract doesn't provide detailed findings, it suggests that investigations into the safety profile of BDMP are underway. Understanding the potential toxicological effects is crucial for assessing the risks and benefits associated with its use in various applications.
Q3: How does the structure of this compound relate to its application in aerosol research?
A3: Research utilized BDMP as a strong UV absorber in aerosol mixtures to study aerosol optical properties. [] The study measured the complex refractive indices of aerosol mixtures containing BDMP and squalane, highlighting the compound's ability to influence the interaction of aerosols with light. This understanding is important in atmospheric chemistry and climate modeling.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)






